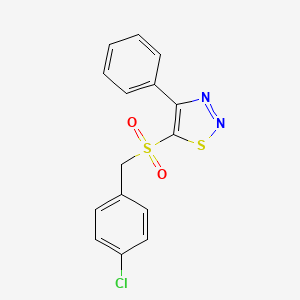

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Description

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a sulfone derivative featuring a 1,2,3-thiadiazole core substituted with a phenyl group at the 4-position and a 4-chlorobenzyl sulfone moiety at the 5-position. The sulfone group (-SO₂-) and the aromatic substituents are critical to its chemical and biological properties. Sulfone-containing heterocycles are known for diverse bioactivities, including antifungal, herbicidal, and anti-inflammatory effects . Specifically, compounds with a thiadiazole-sulfone scaffold, such as the agriculturally relevant oxycarboxin, have demonstrated commercial success due to their efficacy against plant pathogens .

Properties

IUPAC Name |

5-[(4-chlorophenyl)methylsulfonyl]-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S2/c16-13-8-6-11(7-9-13)10-22(19,20)15-14(17-18-21-15)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAYLDSPVMCEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antiviral activities, making it useful in the development of new drugs.

Industry: Used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring and Sulfone Group

The bioactivity of sulfone-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Sulfone-Thiadiazole Derivatives

Key Findings from Comparative Studies

Bioactivity: The target compound’s 4-chlorobenzyl group is associated with antifungal activity against Plasmopara viticola at low concentrations (1 × 10⁻⁵ mg/kg) . Substitution with dichlorobenzyl (as in 2,4-dichlorobenzyl analog) may enhance potency due to increased electron-withdrawing effects but could also raise toxicity concerns .

Structural and Electronic Effects :

- Chlorine vs. Methyl Groups : The 4-chlorobenzyl group offers stronger electron-withdrawing character than 4-methylphenyl, enhancing electrophilicity and reactivity .

- Sulfone Oxidation State : Sulfone derivatives (e.g., target compound) are more stable and less reactive than sulfide analogs (e.g., 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole), which may oxidize in biological systems .

Synthetic Accessibility :

- Synthesis often involves coupling reactions using sodium hydride in DMF (e.g., ) or nucleophilic substitution with chlorobenzoyl chloride ().

- Steric hindrance from bulky substituents (e.g., dichlorobenzyl) may complicate reactions, as seen in failed methylmagnesium bromide attempts ().

Physicochemical Properties :

- Lipophilicity: The benzyl and chlorobenzyl groups increase hydrophobicity, improving membrane permeability compared to methyl or ethyl sulfones .

- Crystallography: Isostructural analogs () show planar molecular conformations, but perpendicular substituent orientations (e.g., fluorophenyl) may disrupt packing and solubility .

Biological Activity

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and belongs to the thiadiazole family, which is known for diverse biological activities. The presence of a sulfone group enhances its stability and reactivity, making it a valuable candidate for drug development and industrial applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit bacterial replication effectively. The mechanism involves the inhibition of specific enzymes and proteins critical for bacterial growth and survival .

Antiviral Activity

In addition to its antimicrobial effects, this compound also demonstrates antiviral properties . Studies have reported its ability to interfere with viral replication processes, potentially making it useful in treating viral infections .

Anticancer Activity

The compound has garnered attention for its anticancer potential . In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentrations (IC50) observed ranged from as low as 2.32 µg/mL to 91.00 µg/mL across different derivatives .

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. This process involves:

- Cell Cycle Arrest: Treatment with the compound leads to cell cycle arrest at the S and G2/M phases.

- Apoptotic Pathways: Increased levels of pro-apoptotic factors such as Bax and caspase-9 were noted in treated cells, indicating the activation of apoptotic pathways .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

- Cytotoxicity Against Cancer Cell Lines:

- Antiviral Efficacy:

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Target | IC50 Range (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Bacterial pathogens | Not specified | Inhibition of enzyme activity |

| Antiviral | Viral infections | Not specified | Interference with viral replication |

| Anticancer | MCF-7, HepG2 cell lines | 2.32 - 91.00 | Induction of apoptosis; cell cycle arrest |

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone?

Answer:

The sulfone group in this compound is typically introduced via oxidation of a sulfanyl precursor. For example:

- Step 1: Synthesize the sulfide intermediate (e.g., 4-chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide) through nucleophilic substitution or cyclization reactions.

- Step 2: Oxidize the sulfide using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., 0–5°C, 6–12 hours) to form the sulfone .

Key considerations include solvent selection (e.g., dichloromethane or methanol) and stoichiometry to avoid overoxidation to sulfonic acids.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm and thiadiazole ring carbons at δ 150–160 ppm).

- X-ray Diffraction (XRD): Single-crystal XRD with programs like SHELXL refines bond lengths and angles (e.g., S=O bond ~1.43 Å) and validates stereochemistry .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₉H₁₄ClN₂O₂S₂).

Advanced: How can researchers resolve contradictions in crystallographic data, such as twinning or disorder in the sulfone group?

Answer:

- Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to improve signal-to-noise ratios.

- Software Tools: Employ SHELXL’s TWIN/BASF commands for twinned data or PART/SUMP restraints for disordered atoms. Validate refinement with R₁ factors <5% and wR₂ <12% .

- Cross-Validation: Compare results with WinGX’s PARST or PLATON to detect symmetry mismatches .

Advanced: What experimental design principles apply when evaluating the antitumor activity of sulfone derivatives?

Answer:

- In Vitro Screening: Follow protocols from the NCI-60 human tumor cell line panel, testing at 10–100 μM concentrations with 48–72 hour exposure. Use MTT assays to quantify viability .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) to assess impacts on potency. Correlate logP values (e.g., ~3.5) with membrane permeability .

- Control Experiments: Include reference drugs (e.g., cisplatin) and validate selectivity via non-cancerous cell lines (e.g., HEK293).

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Answer:

- Standardize Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to internal controls (e.g., β-actin for protein loading).

- Data Reprodubility: Validate IC₅₀ values across ≥3 independent experiments with p <0.05 significance.

- Mechanistic Studies: Perform follow-up experiments (e.g., apoptosis via Annexin V/PI staining or ROS assays) to confirm mode of action .

Basic: What are common side reactions during sulfone synthesis, and how are they mitigated?

Answer:

- Overoxidation to Sulfonic Acids: Avoid excess oxidizing agent (e.g., limit H₂O₂ to 1.2 equivalents) and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

- Thiadiazole Ring Degradation: Use low-temperature conditions (−10°C to 0°C) and aprotic solvents (e.g., DCM) to preserve ring integrity .

Advanced: What computational methods support the optimization of sulfone derivatives for drug discovery?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin or topoisomerase II). Validate poses with MD simulations (50 ns trajectories) .

- QSAR Modeling: Generate predictive models using descriptors like polar surface area (PSA) and Hammett σ constants to prioritize analogs with improved bioavailability .

Basic: How is the stability of the sulfone group assessed under physiological conditions?

Answer:

- pH Stability Tests: Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Plasma Stability: Use human plasma at 37°C; sulfones typically show >80% stability over 4 hours due to resistance to esterases .

Advanced: What strategies are effective for scaling up sulfone synthesis without compromising yield?

Answer:

- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer during oxidation steps (residence time ~30 min, 25°C).

- Catalytic Oxidation: Explore recyclable catalysts (e.g., TiO₂ nanoparticles) to reduce waste and improve atom economy .

Advanced: How can researchers elucidate the role of the thiadiazole ring in biological activity?

Answer:

- Isosteric Replacement: Synthesize analogs replacing thiadiazole with triazole or oxadiazole rings. Compare IC₅₀ values to identify pharmacophore requirements .

- Electron Density Analysis: Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.